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6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE

Ring strain Conformational preorganization Binding thermodynamics

6-(Azetidin-1-yl)-1H-purin-2-amine (CAS 134760-67-1) is a 2,6-disubstituted purine featuring a strained four-membered azetidine ring at the C6 position and a free 2-amino group on the pyrimidine ring. With molecular formula C8H10N6 and a molecular weight of 190.21 g/mol, it belongs to the 2-aminopurine class of heterocyclic compounds frequently employed as kinase inhibitor scaffolds, purine nucleoside phosphorylase (PNP) probe templates, and antiparasitic lead intermediates.

Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol
CAS No. 134760-67-1
Cat. No. B8779679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE
CAS134760-67-1
Molecular FormulaC8H10N6
Molecular Weight190.21 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C8H10N6/c9-8-12-6-5(10-4-11-6)7(13-8)14-2-1-3-14/h4H,1-3H2,(H3,9,10,11,12,13)
InChIKeyVIHOKLDQONOBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Azetidin-1-yl)-1H-Purin-2-Amine (CAS 134760-67-1): Structural and Procurement Baseline for Purine Scaffold Selection


6-(Azetidin-1-yl)-1H-purin-2-amine (CAS 134760-67-1) is a 2,6-disubstituted purine featuring a strained four-membered azetidine ring at the C6 position and a free 2-amino group on the pyrimidine ring . With molecular formula C8H10N6 and a molecular weight of 190.21 g/mol, it belongs to the 2-aminopurine class of heterocyclic compounds frequently employed as kinase inhibitor scaffolds, purine nucleoside phosphorylase (PNP) probe templates, and antiparasitic lead intermediates . Its computed LogP of 0.14 and topological polar surface area (tPSA) of 84.45 Ų place it in a moderately hydrophilic property space distinct from both larger-ring 6-cycloalkylamino purines and the des-amino 6-(azetidin-1-yl)-9H-purine congener .

Why 6-(Azetidin-1-yl)-1H-Purin-2-Amine Cannot Be Substituted by Close Analogs in Purine-Based Research


Generic substitution of 6-(azetidin-1-yl)-1H-purin-2-amine with the more common 6-(pyrrolidin-1-yl)-, 6-(piperidin-1-yl)-, or des-amino 6-(azetidin-1-yl)-9H-purine analogs fails because these replacements alter three tightly coupled molecular properties: ring-strain energy, hydrogen-bond donor/acceptor count, and lipophilicity . The four-membered azetidine ring possesses approximately 25.5 kcal/mol of ring strain, in contrast to ~5.5 kcal/mol for pyrrolidine and ~0 kcal/mol for piperidine, directly affecting the geometry and energetics of the C6 substituent's interaction with biological targets [1]. Simultaneously, the 2-amino group provides two hydrogen-bond donor atoms (N–H) that are absent in the des-amino analog 6-(azetidin-1-yl)-9H-purine (K1D), which has been experimentally observed binding to the ADP-sugar pyrophosphatase NUDT5 in PDB entry 5QJK [2]. These structural differences propagate into measurable differences in LogP, tPSA, and chromatographic retention behavior, making the compound a non-fungible chemical tool whose biological activity profile cannot be inferred from close structural neighbors .

Quantitative Comparator Evidence for 6-(Azetidin-1-yl)-1H-Purin-2-Amine Selection


Azetidine Ring Strain Energy: 6-(Azetidin-1-yl) vs. 6-(Pyrrolidin-1-yl) and 6-(Piperidin-1-yl) Purin-2-Amines

The azetidine ring at C6 of 6-(azetidin-1-yl)-1H-purin-2-amine possesses a ring-strain energy of approximately 25.5 kcal/mol, which is roughly 5-fold higher than the ~5.5 kcal/mol of the pyrrolidine analog (CAS 18202-53-4) and vastly exceeds the near-zero strain of the piperidine counterpart (CAS 18202-51-2) [1]. This elevated strain energy imposes a narrower range of accessible conformations and a compressed C–N–C bond angle (approx. 90–92° in azetidine vs. ~105° in pyrrolidine and ~110° in piperidine), directly affecting the spatial orientation of the purine scaffold relative to target protein binding pockets [2]. In target-bound co-crystal structures of the des-amino analog 6-(azetidin-1-yl)-9H-purine (K1D) with human NUDT5 (PDB 5QJK), the ligand exhibits a distinctive binding pose that is incompatible with the larger cycloalkylamine ring geometries of pyrrolidine or piperidine [3].

Ring strain Conformational preorganization Binding thermodynamics

Hydrogen-Bond Donor/Acceptor Profile: 6-(Azetidin-1-yl)-1H-Purin-2-Amine vs. Des-Amino Analog K1D

6-(Azetidin-1-yl)-1H-purin-2-amine contains a 2-amino group that contributes two hydrogen-bond donor atoms (sp³-hybridized N–H) and one additional hydrogen-bond acceptor, yielding a total of 2 H-bond donors and 5 H-bond acceptors . In contrast, the des-amino analog 6-(azetidin-1-yl)-9H-purine (K1D, CAS 1379186-26-1) has 0–1 H-bond donors (depending on tautomeric state) and 4 H-bond acceptors [1]. This difference is reflected in a higher topological polar surface area (tPSA) of 84.45 Ų for the target compound versus an estimated ~54 Ų for K1D [2]. The 2-amino group also introduces an additional heteroatom capable of participating in water-mediated bridging interactions with protein backbone carbonyls, as observed in multiple 2-aminopurine co-crystal structures, whereas K1D lacks this interaction capability [2].

Hydrogen bonding Target engagement Solubility

Lipophilicity and Polar Surface Area Comparison: Azetidine vs. Pyrrolidine 6-Substituted 2-Aminopurines

6-(Azetidin-1-yl)-1H-purin-2-amine (CAS 134760-67-1) has a computed LogP of 0.14, which is significantly lower than the LogP of 0.40–0.54 reported for the pyrrolidine analog 6-(pyrrolidin-1-yl)-9H-purin-2-amine (CAS 18202-53-4) . The tPSA of the azetidine compound (84.45 Ų) is moderately higher than that of the pyrrolidine analog (83.7 Ų) . These differences arise from the reduced number of sp³-hybridized methylene groups in the azetidine ring (3 CH₂) compared to pyrrolidine (4 CH₂), which decreases the overall lipophilicity of the C6 substituent . In chromatographic practice, this LogP difference of 0.26–0.40 units corresponds to approximately 1.8- to 2.5-fold difference in octanol-water partition coefficient, which is sufficient to alter reverse-phase HPLC retention times and in vitro cell permeability by measurable margins .

Lipophilicity LogP Drug-likeness

Synthetic Route Differentiation: 6-Chloropurine SNAr with Azetidine vs. Pyrrolidine or Piperidine

The synthesis of 6-(azetidin-1-yl)-1H-purin-2-amine proceeds via nucleophilic aromatic substitution (SNAr) of a 2-amino-6-chloropurine intermediate with azetidine under basic conditions . The reaction rate of azetidine with 6-chloropurine derivatives is influenced by the ~25.5 kcal/mol ring strain of the azetidine ring, which increases the nucleophilicity of the ring nitrogen relative to the less-strained pyrrolidine or piperidine analogs [1]. However, the same ring strain makes azetidine more susceptible to ring-opening side reactions under strongly acidic conditions, imposing constraints on workup and purification protocols that differ from those used for the more robust pyrrolidine and piperidine analogs [1]. The molecular weight of the target compound (190.21 g/mol) is lower than that of the pyrrolidine analog (204.23 g/mol) and piperidine analog (218.26 g/mol), enabling chromatographic separation via mass-directed preparative HPLC .

Nucleophilic aromatic substitution Synthetic chemistry Building block procurement

Class-Level Antiparasitic Relevance: Purine Salvage Pathway as Target for 6-Substituted 2-Aminopurines

Trypanosoma brucei, the causative agent of human African trypanosomiasis, is an obligate purine auxotroph that depends entirely on the purine salvage pathway for nucleotide biosynthesis [1]. Purine analogs with modifications at the C6 position, including 6-substituted 2-aminopurines, have been identified as potential inhibitors of purine nucleoside phosphorylase (PNP) and adenosine phosphoribosyltransferase in trypanosomatids [2]. While no direct IC₅₀ data are publicly available for 6-(azetidin-1-yl)-1H-purin-2-amine against T. brucei PNP, a structurally related 6-(azetidin-1-yl) purine nucleoside analog (BDBM50404028) has been tested against human erythrocyte PNP with an IC₅₀ of 1,330 nM [3]. The presence of both the 2-amino group and the strained azetidine ring in the target compound positions it as a scaffold for further structure-activity relationship (SAR) exploration in purine-auxotrophic parasites, differentiating it from non-aminated or less-strained analogs that lack the full complement of H-bond donors required for optimal PNP active-site engagement [2].

Purine salvage Trypanosoma brucei Antiparasitic screening

High-Impact Application Scenarios for 6-(Azetidin-1-yl)-1H-Purin-2-Amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Scaffold Diversification: Exploring Azetidine-Mediated Conformational Constraints at the ATP-Binding Site

In kinase drug discovery programs, the 2-aminopurine core is a privileged ATP-competitive scaffold. The strained azetidine ring at C6 forces the purine scaffold into a constrained orientation within the kinase hinge region, as evidenced by the binding pose of the analog K1D in the NUDT5 crystal structure (PDB 5QJK) [1]. Researchers synthesizing focused kinase inhibitor libraries should use 6-(azetidin-1-yl)-1H-purin-2-amine in preference to the pyrrolidine or piperidine analogs to probe whether the additional ring strain (Δ ~20 kcal/mol) and compressed C–N–C bond angle (~90°) yield selectivity advantages against specific kinase isoforms, particularly those with narrower ATP-binding clefts [2].

Purine Salvage Pathway Probe Development for Trypanosoma brucei Drug Screening

Given the auxotrophic dependence of T. brucei on purine salvage, 6-(azetidin-1-yl)-1H-purin-2-amine can serve as a non-nucleoside starting scaffold for developing PNP or APRT inhibitors targeting the parasite [1]. The 2-amino group provides essential H-bond donor interactions with catalytic-site residues, while the azetidine ring offers a distinct steric and electronic profile compared to traditional 6-alkylamino or 6-arylamino purines. Procurement of this compound enables counter-screening against the 6-(pyrrolidin-1-yl) analog (CAS 18202-53-4) to quantify the contribution of azetidine ring strain to antiparasitic selectivity, an SAR dimension that cannot be explored with less-strained C6 substituents [1][2].

Chemical Probe for NUDT5 and ADP-Sugar Pyrophosphatase Ligandability Studies

The PDB structure 5QJK demonstrates that 6-(azetidin-1-yl)-9H-purine (K1D) binds to the human ADP-sugar pyrophosphatase NUDT5 [1]. The 2-amino analog 6-(azetidin-1-yl)-1H-purin-2-amine introduces an additional hydrogen-bond interaction motif that may enhance binding affinity for NUDT5 or related NUDIX hydrolase family members. Investigators studying nucleotide metabolism and DNA damage response pathways should prioritize this compound for isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) binding measurements against NUDT5, using the K1D data as a baseline for assessing the binding free-energy contribution (ΔΔG) of the 2-amino group [1][2].

Physicochemical Reference Standard for Azetidine-Containing Purine HPLC Method Development

With a LogP of 0.14 and tPSA of 84.45 Ų, 6-(azetidin-1-yl)-1H-purin-2-amine occupies a narrow lipophilicity-hydrophilicity window distinct from both the pyrrolidine analog (LogP 0.40–0.54) and the des-amino K1D analog (estimated LogP ~0.8–1.0) [1][2]. Analytical chemistry groups developing reverse-phase HPLC or UPLC methods for purine compound libraries can use this compound as a retention-time calibration point for the moderately hydrophilic region of the purine chemical space, enabling accurate LogP estimation for novel analogs in lead optimization campaigns [1].

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